molecular formula C13H13BrINO2 B8156500 tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate

Cat. No.: B8156500
M. Wt: 422.06 g/mol
InChI Key: SWYVECQIBNFARH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of bromine and iodine substituents. The tert-butyl ester group is then introduced to protect the carboxylate functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, can enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or alkylating agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of bromine and iodine substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 5-iodo-1H-indole-1-carboxylate
  • tert-Butyl 3-bromo-1H-indole-1-carboxylate

Comparison: tert-Butyl 3-bromo-5-iodo-1H-indole-1-carboxylate is unique due to the presence of both bromine and iodine substituents on the indole ring.

Properties

IUPAC Name

tert-butyl 3-bromo-5-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYVECQIBNFARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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